

ALG-055009: A Deep Dive into its Cholesterol-Lowering Effects and Therapeutic Potential

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Compound of Interest

Compound Name: ALG-055009

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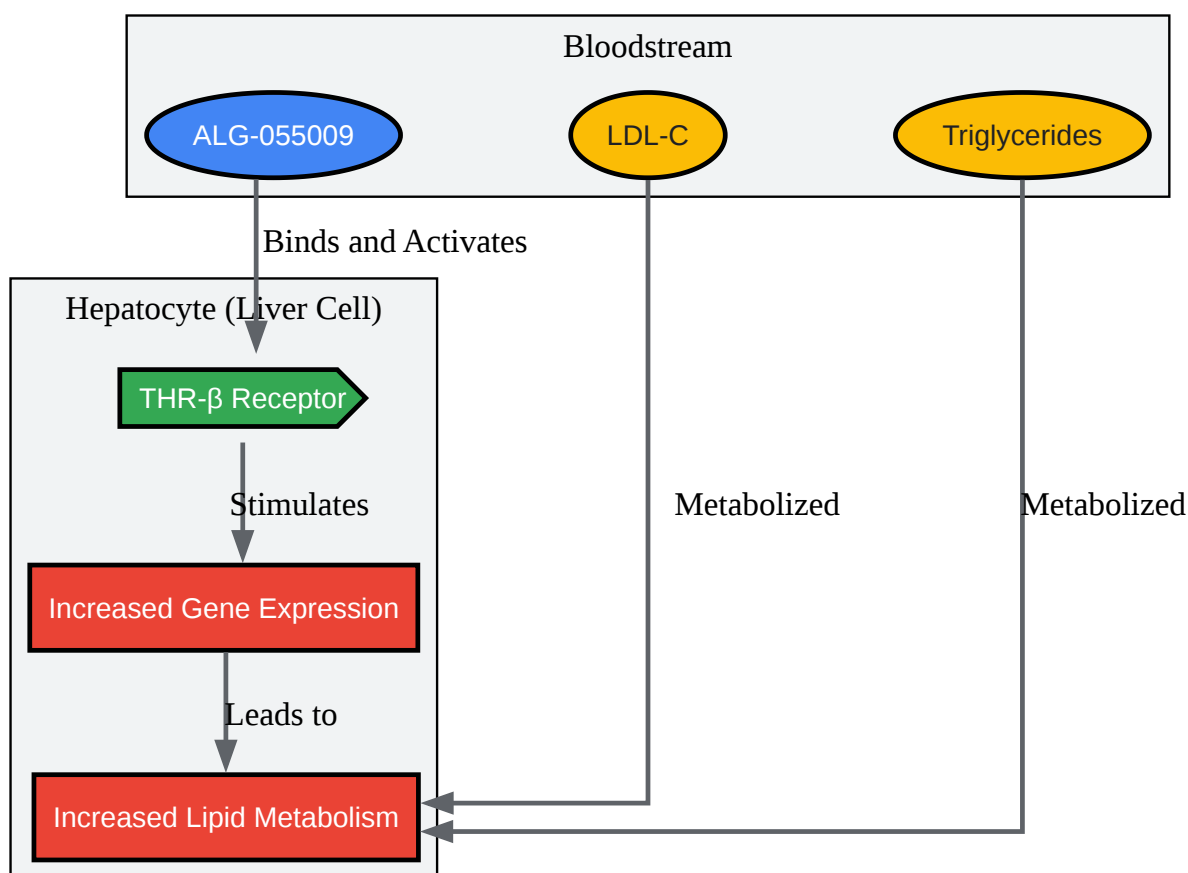
Abstract

ALG-055009 is a next-generation, orally available, small molecule agonist of the thyroid hormone receptor beta (THR- β) currently under investigation for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) and associated dyslipidemia.[1][2] This technical guide provides a comprehensive overview of the core mechanism, preclinical evidence, and clinical trial data supporting the cholesterol-lowering effects of **ALG-055009**. Through its selective action on THR- β , predominantly expressed in the liver, **ALG-055009** stimulates the metabolism of cholesterol and other atherogenic lipids, offering a promising therapeutic strategy for patients with MASH and cardiovascular risk factors.[1][3] This document will detail the experimental protocols from key studies, present quantitative data in a structured format, and visualize the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Selective THR- β Agonism

ALG-055009 functions as a potent and selective agonist for the thyroid hormone receptor beta (THR- β).[3][4] The THR- β receptor is the primary form of the thyroid hormone receptor expressed in the liver and plays a crucial role in regulating lipid and cholesterol metabolism.[3] By binding to and activating hepatic THR- β , **ALG-055009** initiates a cascade of events that

lead to increased metabolism of fats and cholesterol, thereby reducing their accumulation in the liver.[3] This targeted action is designed to harness the beneficial metabolic effects of thyroid hormone activity in the liver while minimizing potential off-target effects in other tissues. The activation of THR- β by **ALG-055009** leads to a dose-dependent increase in sex hormone-binding globulin (SHBG), a pharmacodynamic marker of target engagement in the liver.[5][6]



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Figure 1: Simplified signaling pathway of **ALG-055009** in a hepatocyte.

Preclinical Evidence of Lipid Reduction

Preclinical studies in rodent models have demonstrated the potent lipid-lowering capabilities of **ALG-055009**. These studies have been instrumental in establishing the compound's efficacy and safety profile prior to human trials.

Diet-Induced Obese (DIO) Mouse Model

In a diet-induced obese (DIO) mouse model, daily oral administration of **ALG-055009** for four weeks resulted in a dose-dependent decrease in serum cholesterol.[7] The minimum efficacious dose was determined to be 0.15 mg/kg administered twice daily (BID), which led to a 17% reduction in total cholesterol and a 34% reduction in LDL cholesterol.[7] These effects were correlated with the engagement of the hepatic THR- β target, as evidenced by increased expression of the Dio1 and Me1 genes in the liver.[7] Importantly, no significant changes in the expression of cardiac-specific genes were observed, indicating a wide safety margin.[7]

Preclinical Pharmacokinetic and Toxicology Studies

Pharmacokinetic (PK) properties of **ALG-055009** were evaluated in mice, rats, dogs, and monkeys.[4] The compound exhibited favorable PK properties, including low clearance, a long plasma half-life, and good oral bioavailability.[4][8] Toxicology studies in rats and dogs showed that **ALG-055009** significantly decreased triglycerides and, in dogs, also total cholesterol.[9]

Table 1: Summary of Preclinical Cholesterol-Lowering Effects in DIO Mice[7]

Dose (mg/kg/dose BID)	Total Cholesterol Reduction (%)	LDL Cholesterol Reduction (%)
0.15	17	34

Clinical Evaluation of Cholesterol-Lowering Effects

The clinical development of **ALG-055009** has further substantiated its role in managing dyslipidemia in human subjects, particularly in the context of MASH.

Phase 1 Studies in Healthy Volunteers

A multipart Phase 1 study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **ALG-055009** in healthy participants.[2] Part 2 of this study involved multiple ascending doses (0.3 mg to 1.0 mg once daily for 14 days) in participants with mild hyperlipidemia.[2][9] The results showed dose-dependent decreases in atherogenic lipids.[2] Plasma exposure of **ALG-055009** increased in a dose-proportional manner with a half-life of approximately 20 hours, supporting once-daily dosing.[2][9]

Phase 2a HERALD Study in MASH Patients

The HERALD study was a randomized, double-blind, placebo-controlled Phase 2a clinical trial designed to evaluate the efficacy and safety of **ALG-055009** in patients with MASH and liver fibrosis (F1-F3).^{[1][10][11]} A total of 102 subjects were randomized to receive once-daily oral doses of 0.3 mg, 0.5 mg, 0.7 mg, or 0.9 mg of **ALG-055009** or a placebo for 12 weeks.^[1]

The study met its primary endpoint, demonstrating significant reductions in liver fat.^[1] Furthermore, **ALG-055009** showed statistically significant reductions in several atherogenic lipids and lipoproteins compared to placebo, particularly at the higher doses.^{[1][12]} These reductions were observed even in patients who were on stable doses of GLP-1 agonists or statins.^[1]

Table 2: Median Reductions in Atherogenic Lipids at Week 12 in the HERALD Study^[1]

Parameter	ALG-055009 Dose	Median Reduction vs. Placebo	Statistical Significance
LDL-C	Highest Doses	Statistically Significant	Yes
Lipoprotein(a) [Lp(a)]	Highest Doses	Statistically Significant	Yes
Apolipoprotein B (apoB)	Highest Doses	Statistically Significant	Yes
Triglycerides	Highest Doses	Observed	Yes
VLDL	Highest Doses	Observed	Yes
Apolipoprotein CIII (apoCIII)	Highest Doses	Observed	Yes

Experimental Protocols

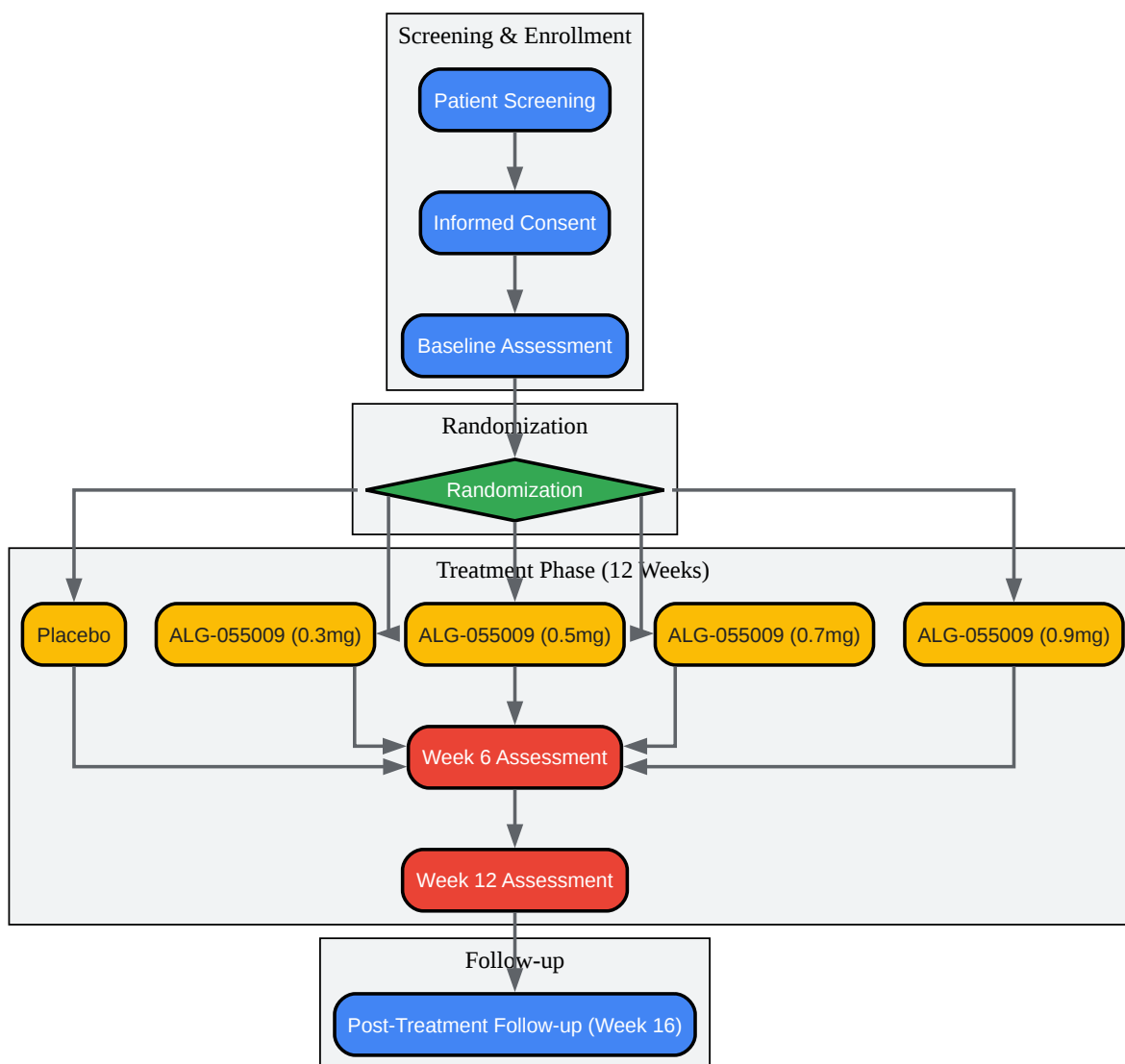
Preclinical Diet-Induced Obese (DIO) Mouse Efficacy Model

- Animal Model: Male C57BL/6J mice were fed a high-fat diet for 14 weeks to induce obesity and dyslipidemia.^[7]

- Treatment: Mice received daily oral administration of **ALG-055009** for 4 weeks.[\[7\]](#)
- Dosage: The minimum efficacious dose was identified as 0.15 mg/kg administered twice daily.[\[7\]](#)
- Endpoints: Serum levels of total cholesterol and LDL cholesterol were measured. Hepatic and cardiac gene expression were analyzed to assess target engagement and potential off-target effects.[\[7\]](#)

Phase 2a HERALD Clinical Trial

- Study Design: A randomized, double-blind, placebo-controlled Phase 2a study.[\[10\]](#)[\[11\]](#)
- Participants: Approximately 102 adult non-cirrhotic subjects with presumed MASH and liver fibrosis (F1-F3).[\[10\]](#)[\[11\]](#)
- Intervention: Subjects were randomized to receive 0.3 mg, 0.5 mg, 0.7 mg, or 0.9 mg of **ALG-055009**, or a placebo, administered orally once daily for 12 weeks.[\[1\]](#)
- Primary Endpoint: Relative change in liver fat content at week 12, as measured by MRI-PDFF.[\[5\]](#)[\[12\]](#)
- Secondary Endpoints: Safety, tolerability, pharmacokinetics, and changes in levels of various lipids and lipoproteins including total cholesterol, HDL-C, LDL-C, non-HDL-C, triglycerides, apoB, apoA1, apoCIII, Lp(a), and VLDL.[\[1\]](#)[\[12\]](#)
- Sample Collection: Blood samples were collected at baseline, Week 6, Week 12, and at a 4-week post-treatment follow-up.[\[1\]](#)

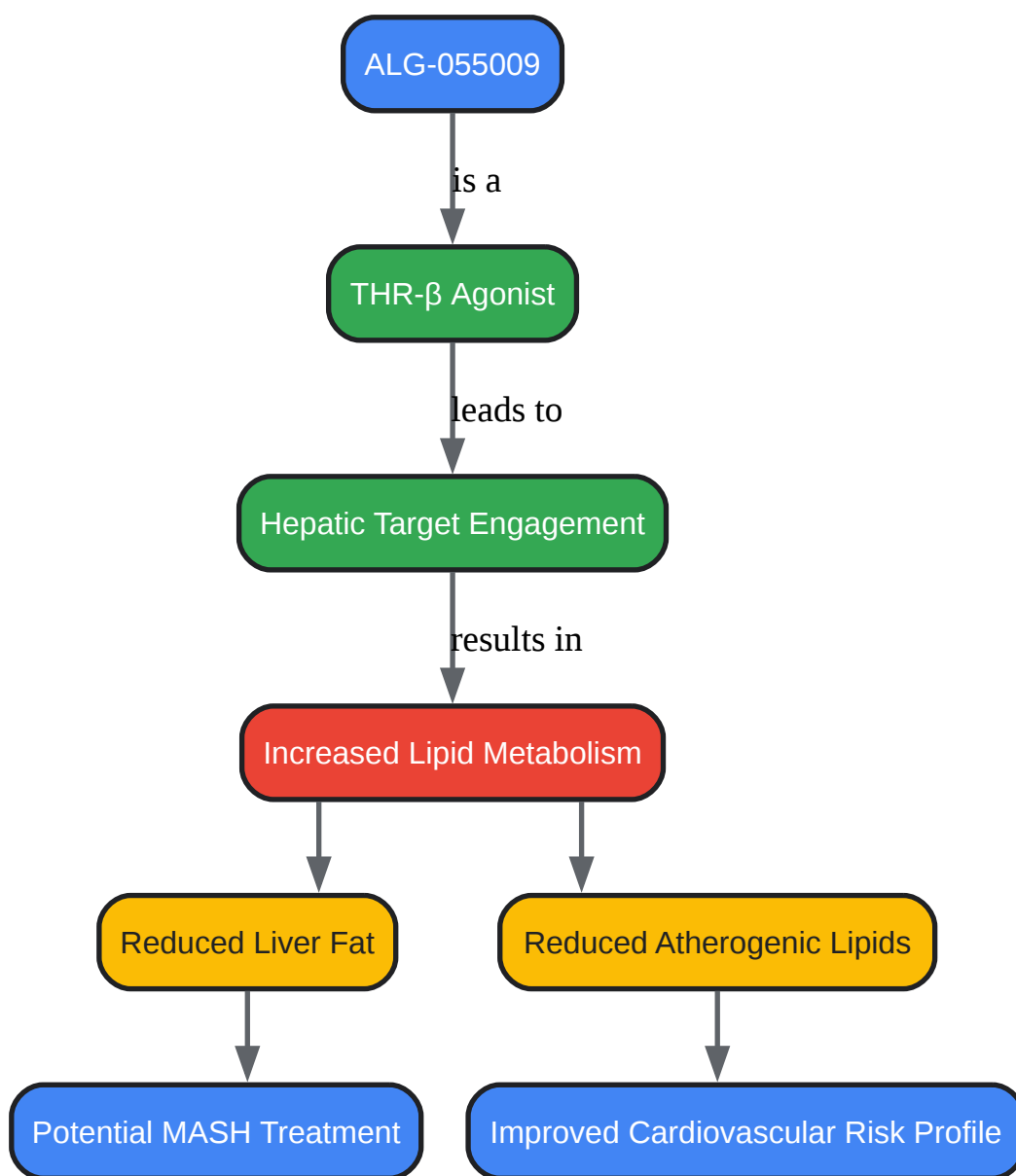


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Figure 2: Experimental workflow of the Phase 2a HERALD study.

Conclusion

ALG-055009 has demonstrated significant and clinically meaningful reductions in atherogenic lipids and lipoproteins in both preclinical models and human clinical trials. Its selective mechanism of action via the hepatic THR- β receptor provides a targeted approach to improving the lipid profiles of patients, particularly those with MASH who are at an elevated risk for cardiovascular disease. The data from the Phase 2a HERALD study are particularly encouraging, showing robust lipid-lowering effects in addition to reductions in liver fat.^{[1][5]} These findings support the continued development of **ALG-055009** as a promising therapeutic agent for MASH and its associated metabolic comorbidities.^[2]



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Figure 3: Logical relationship of **ALG-055009**'s mechanism and effects.

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